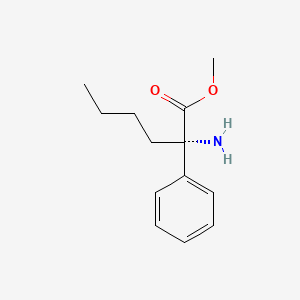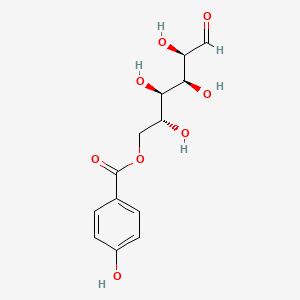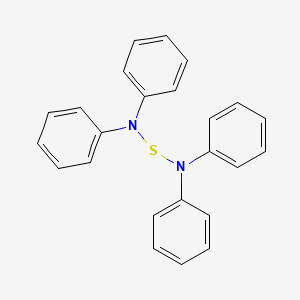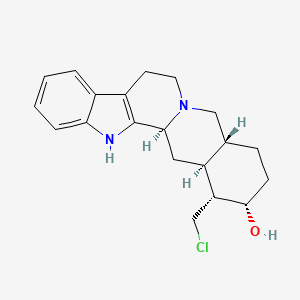
Acetaldehyde isonicotinoyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde isonicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are organic compounds characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde isonicotinoyl hydrazone typically involves the reaction of acetaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, hydrazine derivatives, and substituted hydrazones. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetaldehyde isonicotinoyl hydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetaldehyde isonicotinoyl hydrazone involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of iron, which is essential for various biological processes, including DNA synthesis and cellular respiration. By binding to iron, the compound can inhibit the growth of certain microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde isonicotinoyl hydrazone: Known for its iron chelation and antioxidant properties.
Isonicotinoyl hydrazones of pyridoxine derivatives: Studied for their antimycobacterial activity.
Uniqueness
Acetaldehyde isonicotinoyl hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring metal ion chelation, such as medicinal chemistry and material science .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h2-6H,1H3,(H,11,12)/b10-2+ |
InChI Key |
NKUKPVYHVDNGNF-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC=NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)



![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)


